4-Ethenyloxane-4-carbaldehyde
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Overview
Description
4-Ethenyloxane-4-carbaldehyde, also known as 4-vinyltetrahydro-2H-pyran-4-carbaldehyde, is a versatile chemical compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound is characterized by its unique structure, which includes a tetrahydropyran ring substituted with a vinyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyloxane-4-carbaldehyde typically involves the reaction of tetrahydropyran derivatives with vinyl-containing reagents under controlled conditions. One common method includes the use of vinyl magnesium bromide in the presence of a catalyst to introduce the vinyl group onto the tetrahydropyran ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyloxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The vinyl group can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides (HX) and halogens (X2).
Major Products Formed
Oxidation: 4-Ethenyloxane-4-carboxylic acid.
Reduction: 4-Ethenyloxane-4-methanol.
Substitution: Various halogenated derivatives depending on the reagent used.
Scientific Research Applications
4-Ethenyloxane-4-carbaldehyde is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and vinyl groups.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethenyloxane-4-carbaldehyde involves its reactivity with nucleophiles and electrophiles due to the presence of both the aldehyde and vinyl functional groups. The aldehyde group can form Schiff bases with amines, while the vinyl group can undergo polymerization and addition reactions. These interactions are crucial in its applications in organic synthesis and material science .
Comparison with Similar Compounds
Similar Compounds
4-Vinyltetrahydro-2H-pyran-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Vinyltetrahydro-2H-pyran-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness
4-Ethenyloxane-4-carbaldehyde is unique due to its combination of a vinyl group and an aldehyde group on a tetrahydropyran ring. This unique structure allows it to participate in a diverse range of chemical reactions, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
4-ethenyloxane-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-8(7-9)3-5-10-6-4-8/h2,7H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUMXBICJQKMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCOCC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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